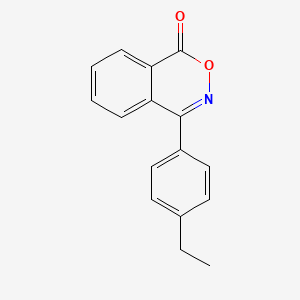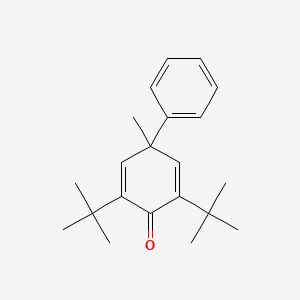
2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl- is an organic compound with a complex structure It is characterized by the presence of a cyclohexadienone ring substituted with tert-butyl groups and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a cyclohexadienone derivative with tert-butyl and phenyl substituents. The reaction conditions often include the use of strong bases and solvents such as acetonitrile or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, contributing to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-
- 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-
Uniqueness
Compared to similar compounds, 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methyl-4-phenyl- is unique due to the presence of both tert-butyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
120186-70-1 |
|---|---|
Formule moléculaire |
C21H28O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-methyl-4-phenylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H28O/c1-19(2,3)16-13-21(7,15-11-9-8-10-12-15)14-17(18(16)22)20(4,5)6/h8-14H,1-7H3 |
Clé InChI |
WYMABJRTSWOSIV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


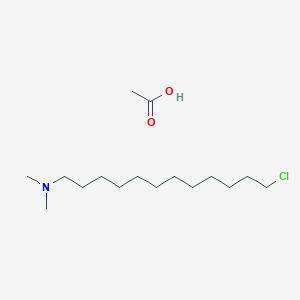

![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
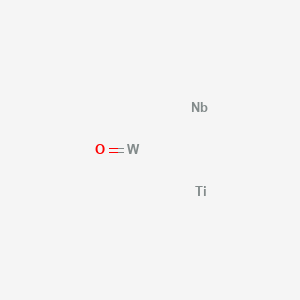
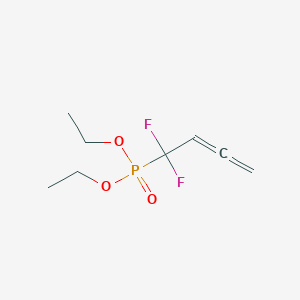
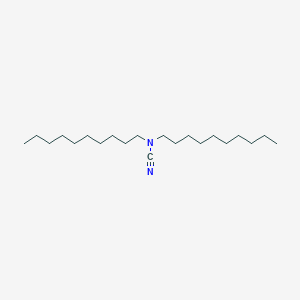
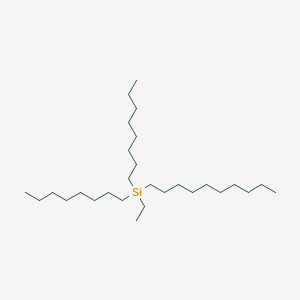
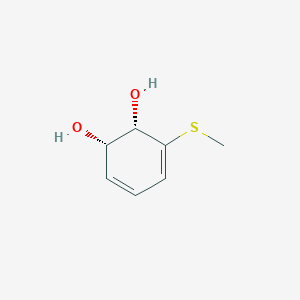
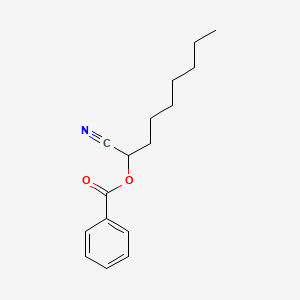
methanone](/img/structure/B14290381.png)
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)
